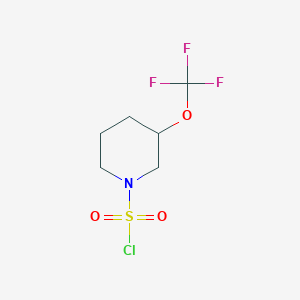
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoromethoxy group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethyl sulfonates or trifluoromethyl ethers.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the piperidine derivative with chlorosulfonic acid or other sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Coupled Products: Resulting from coupling reactions with various partners.
Applications De Recherche Scientifique
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-1-sulfonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Trifluoromethoxy-benzene sulfonyl chloride: Contains a benzene ring instead of a piperidine ring, leading to distinct reactivity and applications.
Trifluoromethoxy-pyridine sulfonyl chloride:
Uniqueness
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is unique due to the combination of the piperidine ring, trifluoromethoxy group, and sulfonyl chloride functionality. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C6H9ClF3NO3S |
|---|---|
Poids moléculaire |
267.65 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2 |
Clé InChI |
IBUCGQQUNOWUTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
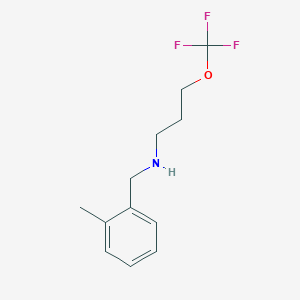
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)

![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
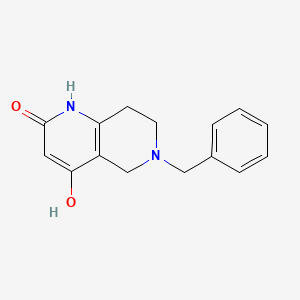
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)

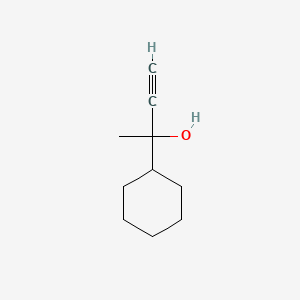
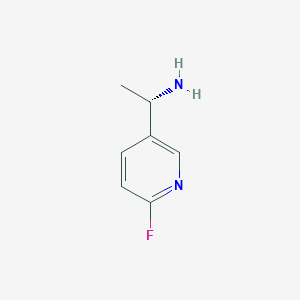
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
